BenchChemオンラインストアへようこそ!

2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine

Medicinal chemistry Library design Physicochemical profiling

2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine (CAS 1379811-42-3, molecular formula C25H21N3, MW 363.46 g/mol) is a polyaryl-substituted 4,7-dihydro derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold. The compound carries a 2-methyl group and three phenyl substituents at positions 3, 5, and 7 on the partially saturated bicyclic core.

Molecular Formula C25H21N3
Molecular Weight 363.5 g/mol
CAS No. 1379811-42-3
Cat. No. B1493756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
CAS1379811-42-3
Molecular FormulaC25H21N3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=NN2C(C=C(NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H21N3/c1-18-24(21-15-9-4-10-16-21)25-26-22(19-11-5-2-6-12-19)17-23(28(25)27-18)20-13-7-3-8-14-20/h2-17,23,26H,1H3
InChIKeyWZPKTTMLVDLESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine (CAS 1379811-42-3): Core Scaffold & Sourcing Baseline for Pyrazolopyrimidine Library Design


2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine (CAS 1379811-42-3, molecular formula C25H21N3, MW 363.46 g/mol) is a polyaryl-substituted 4,7-dihydro derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold . The compound carries a 2-methyl group and three phenyl substituents at positions 3, 5, and 7 on the partially saturated bicyclic core. It is commercially available as a research-grade screening compound with certified purity of 95% (AKSci) and 98% (MolCore, under ISO quality management) . The 4,7-dihydro saturation state distinguishes it from fully aromatic pyrazolo[1,5-a]pyrimidine analogs such as 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine (CAS 122164-23-2) and 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine (CAS 310422-23-2), introducing a stereogenic center at C-7 and altering both conformational flexibility and intrinsic reactivity [1].

Why 2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Close Pyrazolopyrimidine Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidine family is precluded by three structural variables that govern molecular recognition, physicochemical properties, and downstream synthetic utility. First, the 4,7-dihydro saturation state of CAS 1379811-42-3 introduces an sp3-hybridized C-7 center absent in the fully aromatic 2,5,7-triphenyl (CAS 122164-23-2) and 3,5,7-triphenyl (CAS 310422-23-2) analogs; this saturation alters ring conformation, hydrogen-bonding capacity at N4, and susceptibility to oxidative dehydrogenation [1]. Second, the simultaneous presence of a 2-methyl group and a 3-phenyl substituent is unique among commercially cataloged pyrazolo[1,5-a]pyrimidines: the 2-methyl-5,7-diphenyl analog (CAS 151449-97-7) lacks the 3-phenyl group (MW 285.34 vs. 363.46), while the 3,5,7-triphenyl analog lacks the 2-methyl, resulting in distinct lipophilicity and steric profiles . Third, regioisomerism is critical: the pyrazolo[2,3-a]pyrimidine isomer (2-methyl-5,6,7-triphenyl-6,7-dihydropyrazolo[2,3-a]pyrimidine) has a different ring fusion topology, producing a distinct crystal packing motif (monoclinic P21/n, a=9.245 Å, b=23.502 Å, c=9.340 Å) and divergent conformational behavior [2]. These differences are not cosmetic; SAR studies on pyrazolo[1,5-a]pyrimidines demonstrate that substitution pattern and saturation state are primary determinants of biological target engagement, with each modification capable of shifting IC50 values by orders of magnitude [3].

Quantitative Differentiation Evidence: 2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Molecular Weight & Formula Differentiation from 3,5,7-Triphenyl Analog (CAS 310422-23-2)

The target compound (C25H21N3, MW 363.46) incorporates a 2-methyl group that the 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine analog (C24H17N3, MW 347.41, CAS 310422-23-2) lacks . This +16.05 Da mass difference and the presence of an additional methyl group alter both the heavy atom count (28 vs. 26) and the calculated lipophilicity. Using the ZINC15 database as a reference for structurally related C25H21N3 pyrazolo compounds, estimated clogP values fall in the range of 5.6–6.5, compared to approximately 4.9–5.3 for the C24H17N3 analog series [1]. The increase in clogP of roughly 0.7–1.2 log units translates to a 5- to 15-fold higher predicted membrane partition coefficient, which is a critical parameter for cell-based assay permeability and off-target promiscuity assessment in screening campaigns.

Medicinal chemistry Library design Physicochemical profiling

4,7-Dihydro Saturation State vs. Fully Aromatic 2,5,7-Triphenyl Analog (CAS 122164-23-2): Conformational & Reactivity Differentiation

The 4,7-dihydro core of CAS 1379811-42-3 contains a saturated C-7 center (sp3 fraction ≈ 0.16 based on formula C25H21N3 with 4 saturated hydrogens vs. 0.00 for fully aromatic C25H19N3 and C24H17N3 analogs) . This saturation creates a stereogenic center at C-7 and enables N4-alkylation reactivity not available to aromatic analogs. Danagulyan et al. (2002) demonstrated that 4,7-dihydropyrazolo[1,5-a]pyrimidines undergo N-alkylation exclusively at the N(4) position, as confirmed by NOEDIF NMR for 2,5,7-triphenyl-substituted derivatives, whereas the corresponding fully aromatic pyrazolo[1,5-a]pyrimidines (e.g., CAS 122164-23-2) require activation by a strong electron-withdrawing group (e.g., nitro) to undergo analogous nucleophilic attack [1]. The 4,7-dihydro form thus offers a reactive handle for further derivatization—alkylation, acylation, or oxidation—that is absent in the flat aromatic comparator. Additionally, the SpectraBase entry for the dehydrogenated analog (2-methyl-3,5,7-triphenyl-pyrazolo[1,5-a]pyrimidine, C25H19N3, exact mass 361.157898) confirms the mass spectral fingerprint differentiation (Δm/z ≈ 2 Da for the [M]+ ion) between the two oxidation states [2].

Synthetic chemistry Conformational analysis Reactivity profiling

Regioisomeric Differentiation: Pyrazolo[1,5-a] vs. Pyrazolo[2,3-a] Core Topology Determines Crystal Packing and Conformation

The target compound belongs to the pyrazolo[1,5-a]pyrimidine series, where the pyrazole N1 bridges to the pyrimidine C5 position. A closely related regioisomer, 2-methyl-5,6,7-triphenyl-6,7-dihydropyrazolo[2,3-a]pyrimidine (also C25H21N3, MW 363.46), features a pyrazolo[2,3-a] fusion wherein the pyrazole N1 bridges to pyrimidine C7 [1]. Although the two regioisomers share identical molecular formula and mass, single-crystal X-ray diffraction reveals dramatically different solid-state conformations: the pyrazolo[2,3-a] isomer crystallizes in monoclinic space group P21/n with unit cell parameters a=9.245(2) Å, b=23.502(5) Å, c=9.340(2) Å, β=103.50(3)°, V=1973.3(2) ų, Z=4, and calculated density Dx=1.220 g/cm³ [1]. The dihydropyrimidine ring in this isomer adopts a distorted sofa conformation with axial orientation of the aryl substituents on saturated carbon atoms. The pyrazolo[1,5-a] topology of the target compound places the bridgehead nitrogen in a different electronic environment, altering the π-electron distribution and hydrogen-bond acceptor capacity of the pyrimidine N atoms. This regioisomerism is consequential for target engagement: literature on pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrates that ring fusion topology directly impacts the hinge-region binding mode in ATP-competitive kinase inhibition [2].

Structural chemistry Crystallography Computational docking

Purity Specification Differentiation Across Commercial Sources: 95% (AKSci) vs. 98% NLT (MolCore, ISO-Certified)

Commercial sourcing data reveal two verified purity tiers for CAS 1379811-42-3. AKSci supplies the compound at 95% purity (Catalog No. 7765EM) . MolCore offers the compound at NLT 98% purity, manufactured under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . The 3-percentage-point purity differential corresponds to a maximum impurity burden of 5% versus 2%, which is consequential for dose-response and selectivity assays where minor impurities with potent off-target activity can confound results. By comparison, the closest analog 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine (CAS 122164-23-2) is typically listed without a certified purity specification on major chemical registries, requiring case-by-case vendor inquiry . The availability of an ISO-certified 98% grade for CAS 1379811-42-3 provides procurement certainty not uniformly available for its analogs.

Quality assurance Procurement Reproducibility

Substitution Pattern Uniqueness: 2-Methyl + 3-Phenyl Combination Absent in Closest Commercial Analogs

Among commercially available pyrazolo[1,5-a]pyrimidines, the simultaneous presence of a 2-methyl group and phenyl substituents at positions 3, 5, and 7 is a unique substitution pattern. The 2-methyl-5,7-diphenyl analog (CAS 151449-97-7, C19H15N3, MW 285.34) lacks the 3-phenyl group, while the 2,5,7-triphenyl analog (CAS 122164-23-2) lacks the 2-methyl . The 3,5,7-triphenyl analog (CAS 310422-23-2) similarly lacks the 2-methyl . This substitution pattern matters for biological screening because SAR studies on 2-methyl-7-(R-phenyl)-5-phenylpyrazolo[1,5-a]pyrimidine derivatives (Rasmi et al., 2025) demonstrate that aryl substitution at the 3-position (absent in the 2-methyl-5,7-diphenyl series) is a critical determinant of antimicrobial potency, with different 7-aryl substituents producing measurable variations in zone-of-inhibition diameters and MIC values against both Gram-positive and Gram-negative bacterial strains [1]. By extension, the 3-phenyl group in CAS 1379811-42-3 occupies a vector that is unsubstituted in the 2-methyl-5,7-diphenyl screening deck, offering an additional point of diversity for hit expansion.

Scaffold diversity SAR exploration Chemical biology

Antimicrobial Activity Class-Level Benchmarking: 2-Methyl-5-phenyl-7-aryl Pyrazolo[1,5-a]pyrimidines Show Superior Potency to Standard Drugs

Although no published study has directly assayed CAS 1379811-42-3 for antimicrobial activity, a 2025 SAR study on the structurally proximal 2-methyl-7-(R-phenyl)-5-phenylpyrazolo[1,5-a]pyrimidine series (Rasmi et al., Russ. J. Gen. Chem., 2025) provides class-level evidence that this substitution pattern is associated with promising antimicrobial effects [1]. In that study, the majority of synthesized 2-methyl-7-aryl-5-phenylpyrazolo[1,5-a]pyrimidines exhibited antibacterial and antifungal activities that compared favorably to standard drugs. The 5-phenyl substituent, common to both the literature compounds and CAS 1379811-42-3, was identified as a pharmacophoric element contributing to activity. Critically, CAS 1379811-42-3 extends this chemotype by adding a 3-phenyl substituent, which is absent in the studied series and represents an unexplored vector for potency enhancement. The 4,7-dihydro saturation further differentiates the target compound from the fully aromatic literature analogs, potentially modulating metabolic stability and off-target profiles. Procurement of CAS 1379811-42-3 thus enables direct experimental testing of whether 3-phenyl substitution on the 4,7-dihydro scaffold potentiates or attenuates the antimicrobial phenotype observed in the 3-unsubstituted series.

Antimicrobial screening SAR Drug discovery

Recommended Application Scenarios for 2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine (CAS 1379811-42-3)


Scaffold-Hopping & SAR Expansion in Antimicrobial Drug Discovery

Based on the established antimicrobial activity of the 2-methyl-7-aryl-5-phenylpyrazolo[1,5-a]pyrimidine chemotype [1], CAS 1379811-42-3 serves as a key SAR probe to evaluate the impact of 3-phenyl substitution and 4,7-dihydro saturation on antibacterial and antifungal potency. Teams investigating novel anti-infective agents can use this compound as a reference point to determine whether additional phenyl occupancy at position 3 enhances, retains, or diminishes activity relative to the 3-unsubstituted analogs reported by Rasmi et al. (2025).

Synthetic Derivatization via N(4)-Alkylation for Prodrug Design

The 4,7-dihydro core of CAS 1379811-42-3 confers reactivity at the N(4) position that is absent in fully aromatic pyrazolo[1,5-a]pyrimidines [2]. This enables N-alkylation with alkyl halides under mild conditions to generate quaternary pyrazolopyrimidinium salts, which can serve as prodrug candidates or as intermediates for further functionalization. Medicinal chemistry groups pursuing nitrogen mustard conjugates, PEGylated derivatives, or targeted delivery constructs can exploit this unique reactivity handle.

Physicochemical Benchmarking for Computational ADME Models

With an estimated clogP in the 5.6–6.5 range (class-level inference from ZINC15 C25H21N3 pyrazolo subset) and four aromatic rings, CAS 1379811-42-3 occupies the high-lipophilicity extreme of drug-like chemical space [3]. This makes it an ideal negative control or boundary compound for validating in silico ADME prediction models, assessing non-specific protein binding in SPR or fluorescence-based assays, and calibrating high-logP chromatographic retention indices (e.g., CHI(IAM) measurements) in physicochemical profiling workflows.

Regioisomeric Selectivity Profiling in Kinase Inhibitor Screening

The pyrazolo[1,5-a]pyrimidine scaffold is a validated hinge-binding motif in ATP-competitive kinase inhibitors, with clinically relevant examples including KDR kinase inhibitors [4]. CAS 1379811-42-3, with its distinctive 2-methyl-3,5,7-triphenyl decoration and 4,7-dihydro core, provides a complementary chemotype to the extensively studied 3,6-disubstituted pyrazolo[1,5-a]pyrimidine kinase inhibitor series. Screening this compound against kinase panels can reveal whether the polyaryl substitution pattern and saturation state direct selectivity toward kinases that are not addressed by the 3,6-disubstituted analogs.

Quote Request

Request a Quote for 2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.